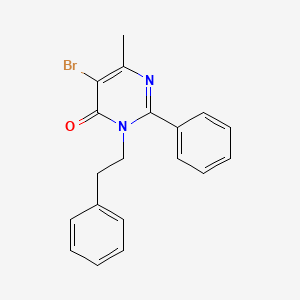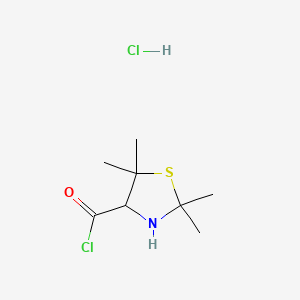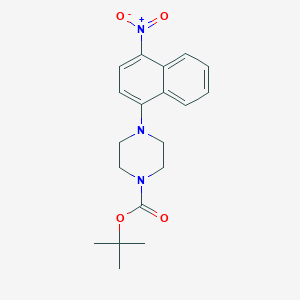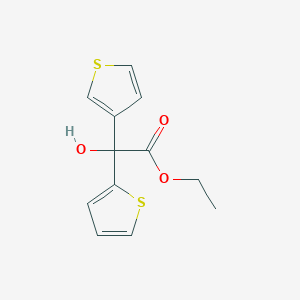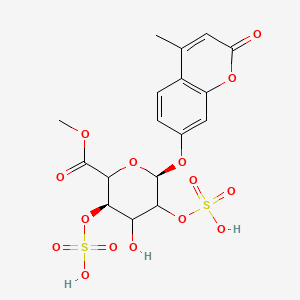
3-Ethyl-benzhydrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethyl-benzhydrol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-ethyl-benzaldehyde to form the desired product. The reaction is typically carried out in anhydrous ether under inert conditions to prevent moisture from interfering with the reaction .
Another method involves the reduction of 3-ethyl-benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an organic solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 3-ethyl-benzophenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction .
化学反应分析
Types of Reactions: 3-Ethyl-benzhydrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or tetrahydrofuran.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Ethyl-benzophenone.
Reduction: this compound.
Substitution: Esters and other substituted derivatives.
科学研究应用
3-Ethyl-benzhydrol has several applications in scientific research:
作用机制
The mechanism of action of 3-ethyl-benzhydrol involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxyl group is oxidized to a carbonyl group through the transfer of electrons to the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group by the addition of hydrogen atoms from the reducing agent .
相似化合物的比较
Benzhydrol: Lacks the ethyl group and has similar chemical properties.
3-Methyl-benzhydrol: Contains a methyl group instead of an ethyl group, leading to slightly different reactivity and physical properties.
Diphenylmethanol: The parent compound without any substituents on the benzene rings.
Uniqueness: 3-Ethyl-benzhydrol is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to its analogs .
属性
分子式 |
C17H18O15S2 |
|---|---|
分子量 |
526.4 g/mol |
IUPAC 名称 |
methyl (3R,6S)-4-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-3,5-disulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H18O15S2/c1-7-5-11(18)29-10-6-8(3-4-9(7)10)28-17-14(32-34(24,25)26)12(19)13(31-33(21,22)23)15(30-17)16(20)27-2/h3-6,12-15,17,19H,1-2H3,(H,21,22,23)(H,24,25,26)/t12?,13-,14?,15?,17-/m1/s1 |
InChI 键 |
DLNDEAPJMZWFNH-ORAXZDHTSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)
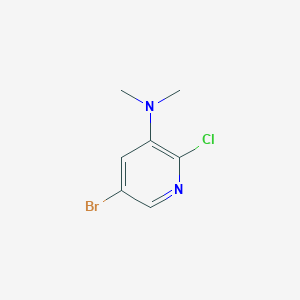
![Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13853170.png)
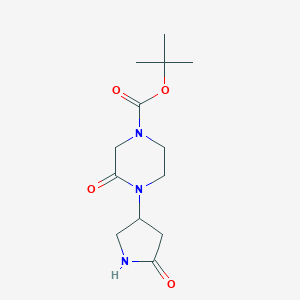
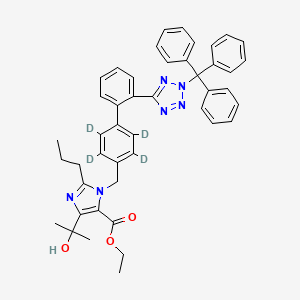
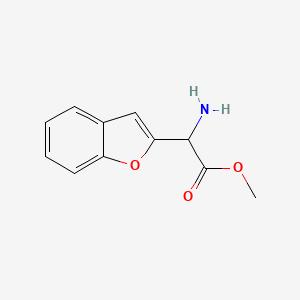
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
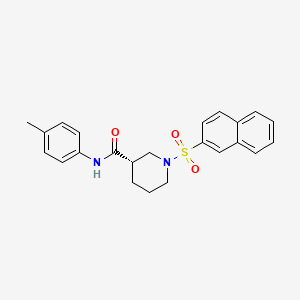

![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
